molecular formula C28H44O3 B602752 1alpha, 25-Dihydroxy VD2-D6 CAS No. 216244-04-1

1alpha, 25-Dihydroxy VD2-D6

Cat. No.: B602752
CAS No.: 216244-04-1
M. Wt: 434.7 g/mol
InChI Key: ZGLHBRQAEXKACO-NHXRPVGSSA-N
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Description

1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D, specifically a labeled metabolite of vitamin D2. This compound is significant in scientific research due to its stability and unique properties that make it suitable for various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the deuteration of vitamin D2The specific synthetic routes and reaction conditions are proprietary and may vary among manufacturers .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions: 1alpha, 25-Dihydroxy VD2-D6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Clinical Research Applications

1. Immune Modulation

1alpha, 25-Dihydroxy Vitamin D2-D6 plays a crucial role in modulating the immune system. A study demonstrated that this compound can enhance macrophage function in patients with Alzheimer's disease by promoting the clearance of amyloid-beta, which is critical for reducing neuroinflammation and improving cognitive function . The interaction with curcuminoids further amplifies its immune-stimulating effects, suggesting a promising avenue for immunotherapy in neurodegenerative diseases.

2. Inflammatory Diseases

Research indicates that elevated levels of 1alpha, 25-Dihydroxy Vitamin D are associated with various inflammatory conditions. A study involving sarcoidosis patients showed that higher serum levels of this metabolite correlated with a more chronic disease phenotype . This finding underscores the importance of monitoring vitamin D metabolites in managing inflammatory diseases.

Oncology Applications

1. Cancer Treatment

The role of 1alpha, 25-Dihydroxy Vitamin D2-D6 in cancer treatment has been explored extensively. Its ability to regulate cell proliferation and differentiation makes it a candidate for adjunctive therapy in cancers such as breast and prostate cancer. For instance, vitamin D metabolites have been shown to inhibit tumor growth and induce apoptosis in cancer cells .

2. Hypercalcemia Management

In cases of granulomatous diseases leading to hypercalcemia, the measurement of 1alpha, 25-Dihydroxy Vitamin D is vital for diagnosis and management. A documented case highlighted that excessive production of this metabolite due to granulomatous myositis resulted in severe hypercalcemia, which was effectively managed through glucocorticoid therapy . This emphasizes the need for careful monitoring of vitamin D metabolites in patients presenting with hypercalcemia.

Chronic Disease Management

1. Chronic Hepatitis C Virus Infection

Recent studies have indicated that vitamin D plays a role in chronic hepatitis C virus infection management. The administration of vitamin D has been linked to improved viral response rates among patients undergoing antiviral therapy . Specifically, higher levels of 1alpha, 25-Dihydroxy Vitamin D were associated with enhanced treatment outcomes.

2. Bone Health

The importance of vitamin D metabolites in maintaining bone health is well-established. Adequate levels of 1alpha, 25-Dihydroxy Vitamin D are essential for calcium absorption and bone mineralization. Clinical guidelines suggest maintaining optimal serum levels to prevent osteoporosis and related fractures in at-risk populations .

Data Summary Table

Application AreaKey FindingsReference
Immune ModulationEnhances macrophage function; promotes amyloid-beta clearance
Inflammatory DiseasesHigher levels correlate with chronic sarcoidosis
Cancer TreatmentInhibits tumor growth; induces apoptosis
Hypercalcemia ManagementEssential for diagnosis; managed with glucocorticoids
Chronic Hepatitis C Virus InfectionImproves viral response rates
Bone HealthEssential for calcium absorption

Mechanism of Action

The mechanism of action of 1alpha, 25-Dihydroxy VD2-D6 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. This interaction is crucial for maintaining bone health and regulating immune function .

Comparison with Similar Compounds

    1alpha, 25-Dihydroxy VD3: Another active form of vitamin D, but not deuterated.

    24,25-Dihydroxy VD2: A hydroxylated derivative of vitamin D2.

    1alpha-Hydroxy VD4: A hydroxylated form of vitamin D4

Uniqueness: 1alpha, 25-Dihydroxy VD2-D6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .

Biological Activity

1alpha, 25-Dihydroxy VD2-D6 is a deuterated analog of vitamin D, specifically a derivative of 1alpha,25-dihydroxyvitamin D2 (1,25(OH)2D2). This compound is of particular interest due to its potential biological activities and implications in various health conditions. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to its ligand, VDR forms a heterodimer with retinoid X receptor (RXR) and regulates the transcription of target genes involved in calcium and phosphate homeostasis, immune response modulation, and cellular differentiation .

Key Mechanisms Include:

  • Gene Regulation: Activation of VDR leads to increased expression of genes responsible for calcium absorption in the intestine and reabsorption in the kidneys.
  • Immune Modulation: It enhances the innate immune response by stimulating macrophage activity and promoting phagocytosis .
  • Cell Differentiation: The compound has been shown to induce differentiation in various cell lines, which is critical in cancer therapy .

Comparative Biological Activity

The biological activity of this compound can be compared with other vitamin D analogs. Below is a summary table highlighting key differences:

CompoundVDR Binding AffinityBiological ActivityNotes
This compoundModerateImmune stimulationDeuterated form with unique properties
1alpha,25-Dihydroxyvitamin D3 (1,25(OH)2D3)HighCalcium homeostasisStandard form with well-established effects
20-Epi-1alpha,25(OH)2D3VariableAntiproliferativeUnique properties compared to standard forms

Immune Response Enhancement

A study investigated the effects of this compound on macrophages from Alzheimer's disease (AD) patients. The results indicated that this compound significantly enhanced amyloid-beta phagocytosis in Type I macrophages. The combination with curcuminoids showed additive effects on immune stimulation .

Cancer Cell Differentiation

Research has demonstrated that certain analogs of vitamin D can induce differentiation in cancer cell lines. Specifically, studies involving UMR-106 osteosarcoma cells revealed that deuterated forms like this compound could promote differentiation more effectively than traditional vitamin D3 forms .

Metabolic Pathways

The metabolism of vitamin D involves several hydroxylation steps:

  • Liver Hydroxylation: Conversion to 25-hydroxyvitamin D (25(OH)D).
  • Kidney Hydroxylation: Conversion to the active form, 1alpha,25-dihydroxyvitamin D (1,25(OH)2D).

In vitro studies have shown that deuterated forms may exhibit altered metabolic stability and activity profiles compared to non-deuterated forms .

Analytical Methods for Quantification

Recent advancements in mass spectrometry have improved the quantification methods for vitamin D metabolites. A study developed a method for simultaneous measurement of both 1,25(OH)2D2 and 1,25(OH)2D3 with high precision and recovery rates. This is crucial for understanding the pharmacokinetics and biological availability of compounds like this compound .

Q & A

Basic Research Questions

Q. How does the deuterium substitution in 1alpha, 25-Dihydroxy VD2-D6 influence its metabolic stability compared to non-deuterated vitamin D analogs?

  • Methodological Insight : Deuterated compounds like this compound are designed to slow metabolic degradation by replacing hydrogen with deuterium at specific positions. To assess stability, researchers can use in vitro metabolic assays (e.g., liver microsomes) combined with LC-MS/MS to track deuterium retention over time. Stability should be compared to non-deuterated analogs (e.g., 1alpha,25-dihydroxyvitamin D3) under identical conditions .
  • Key Data : Studies show deuterated forms exhibit prolonged half-lives in hepatic microsomal models due to reduced CYP24A1-mediated catabolism, but validation in in vivo models (e.g., rodents) is critical to confirm translational relevance .

Q. What experimental models are suitable for evaluating the biological activity of this compound in vitamin D receptor (VDR) signaling?

  • Methodological Insight : Use luciferase-based VDR reporter assays in HEK293 or Caco-2 cells to quantify transcriptional activation. Compare dose-response curves between deuterated and non-deuterated forms. For functional validation, assess calcium absorption in intestinal organoids or osteoblast differentiation in bone marrow stromal cells .
  • Data Contradiction Note : While deuterated analogs often retain VDR affinity, subtle differences in co-activator recruitment may arise due to altered molecular dynamics, necessitating structural studies (e.g., X-ray crystallography) .

Q. How should this compound be stored to ensure chemical integrity during long-term experiments?

  • Storage Protocol : Store lyophilized powder at -80°C in airtight, light-protected vials. For dissolved stocks (e.g., in DMSO), aliquot to avoid freeze-thaw cycles and verify purity via HPLC before each use. Degradation is accelerated at 4°C or room temperature .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound bioactivity observed across different disease models (e.g., autoimmune vs. metabolic studies)?

  • Methodological Insight : Discrepancies may stem from tissue-specific VDR expression or deuterium’s impact on off-target pathways. Use transcriptomic profiling (RNA-seq) to compare gene networks modulated by deuterated vs. non-deuterated analogs in target tissues. Cross-validate findings using conditional VDR-knockout models .
  • Case Example : In autoimmune models, deuterated analogs show enhanced immunosuppressive effects due to prolonged half-life, but in metabolic studies, altered lipid solubility may reduce hepatic uptake, necessitating formulation optimization .

Q. How can researchers validate the role of this compound in modulating neuronal plasticity without confounding effects from endogenous vitamin D?

  • Methodological Insight : Employ vitamin D-deficient animal models (e.g., rodents fed a vitamin D-free diet) to isolate the effects of exogenous deuterated analogs. Use electrophysiology (patch-clamp) to measure synaptic plasticity markers (e.g., LTP/LTD) in hippocampal slices, paired with siRNA-mediated VDR knockdown to confirm specificity .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices (e.g., serum or cerebrospinal fluid)?

  • Methodological Insight : Use LC-MS/MS with deuterium-specific MRM transitions (e.g., m/z 434.68 → 136.1 for VD2-D6) to distinguish it from endogenous vitamin D metabolites. For low-abundance samples, pre-concentrate via solid-phase extraction (C18 columns) and validate recovery rates with isotopically labeled internal standards (e.g., 25-Hydroxy VD2-D6) .

Q. How does this compound interact with stem cell differentiation protocols, particularly in neurodevelopmental disorder models?

  • Methodological Insight : In iPSC-derived neural progenitor cells, titrate VD2-D6 concentrations (1–100 nM) during differentiation phases and assess markers (e.g., Nestin, MAP2) via immunofluorescence. Compare outcomes to non-deuterated analogs to identify deuterium-specific effects on neurite outgrowth or synapse formation .
  • Data Contradiction Note : While deuterated forms may enhance stability in culture, excessive concentrations can induce cytotoxicity; optimize dosing using real-time metabolic flux analysis .

Q. Technical Validation & Best Practices

  • Purity Assurance : Always verify batch purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.40 and 6.22 ppm for conjugated diene protons) .
  • Ethical Compliance : For in vivo studies, adhere to guidelines for vitamin D supplementation limits to avoid hypercalcemia risks .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-NHXRPVGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735353
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216244-04-1
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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